molecular formula C8H4FNO3 B13481540 4-Fluorobenzo[D]oxazole-2-carboxylic acid CAS No. 944907-34-0

4-Fluorobenzo[D]oxazole-2-carboxylic acid

Cat. No.: B13481540
CAS No.: 944907-34-0
M. Wt: 181.12 g/mol
InChI Key: FLJATSUFAWTGDS-UHFFFAOYSA-N
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Description

4-Fluorobenzo[D]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a fluorine atom at the 4-position of the benzene ring and a carboxylic acid group at the 2-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[D]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of α-azido acrylates and aromatic oximes in a one-pot, cascade reaction sequence. This metal-free synthesis is efficient and straightforward, occurring under mild reaction conditions via a 1,3-dipolar cycloaddition .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[D]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-Fluorobenzo[D]oxazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Fluorobenzo[D]oxazole-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Oxazole-4-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-(2-Fluorophenyl)oxazole-4-carboxylic acid: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness: 4-Fluorobenzo[D]oxazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

944907-34-0

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

4-fluoro-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12)

InChI Key

FLJATSUFAWTGDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)C(=O)O

Origin of Product

United States

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